C25H28F3N3O3S
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Overview
Description
. This compound is a trifluoroethylamine inhibitor, which has significant applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-(1-cyanocyclopropyl)-4-methyl-2-{[(1S)-2,2,2-trifluoro-1-[4-(4-methanesulfonylphenyl)phenyl]ethyl]amino}pentanamide involves multiple steps:
Formation of the cyanocyclopropyl group: This step involves the reaction of a suitable cyclopropane derivative with cyanide under controlled conditions.
Introduction of the trifluoroethylamine group: This is achieved by reacting a trifluoroethylamine derivative with the intermediate formed in the previous step.
Coupling with the methanesulfonylphenyl group: The final step involves coupling the intermediate with a methanesulfonylphenyl derivative under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification techniques: Such as crystallization, distillation, or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
The compound (2S)-N-(1-cyanocyclopropyl)-4-methyl-2-{[(1S)-2,2,2-trifluoro-1-[4-(4-methanesulfonylphenyl)phenyl]ethyl]amino}pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles or electrophiles such as halides, amines, or alcohols.
Major Products Formed
Oxidation: Formation of oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction: Formation of reduced derivatives with functional groups such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups depending on the reagents used.
Scientific Research Applications
The compound (2S)-N-(1-cyanocyclopropyl)-4-methyl-2-{[(1S)-2,2,2-trifluoro-1-[4-(4-methanesulfonylphenyl)phenyl]ethyl]amino}pentanamide has diverse applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2S)-N-(1-cyanocyclopropyl)-4-methyl-2-{[(1S)-2,2,2-trifluoro-1-[4-(4-methanesulfonylphenyl)phenyl]ethyl]amino}pentanamide involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor by binding to its target enzyme or receptor, thereby blocking its activity and modulating the associated biological pathway .
Comparison with Similar Compounds
Similar Compounds
(2S)-N-(1-cyanocyclopropyl)-4-methyl-2-{[(1S)-2,2,2-trifluoro-1-[4-(4-methanesulfonylphenyl)phenyl]ethyl]amino}pentanamide: This compound is unique due to its specific trifluoroethylamine and methanesulfonylphenyl groups.
Other trifluoroethylamine inhibitors: Compounds with similar trifluoroethylamine groups but different substituents.
Methanesulfonylphenyl derivatives: Compounds with similar methanesulfonylphenyl groups but different core structures.
Uniqueness
The uniqueness of (2S)-N-(1-cyanocyclopropyl)-4-methyl-2-{[(1S)-2,2,2-trifluoro-1-[4-(4-methanesulfonylphenyl)phenyl]ethyl]amino}pentanamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C25H28F3N3O3S |
---|---|
Molecular Weight |
507.6 g/mol |
IUPAC Name |
2-(3-heptyl-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide |
InChI |
InChI=1S/C25H28F3N3O3S/c1-2-3-4-5-9-16-30-21(23(33)31(24(30)35)19-10-7-6-8-11-19)17-22(32)29-18-12-14-20(15-13-18)34-25(26,27)28/h6-8,10-15,21H,2-5,9,16-17H2,1H3,(H,29,32) |
InChI Key |
JWDKPFBJPNGGSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCN1C(C(=O)N(C1=S)C2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
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